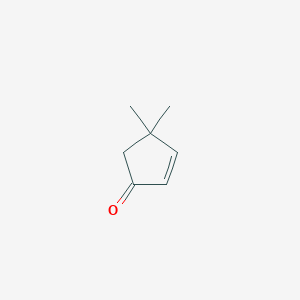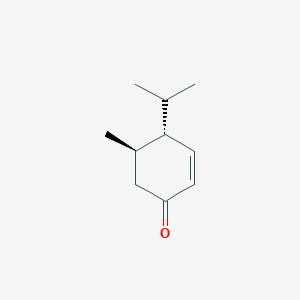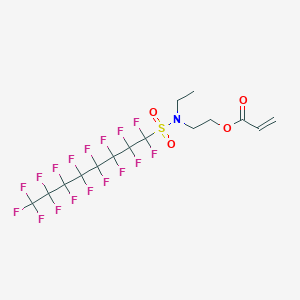
Arsenic(V) oxide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenic(V) oxide hydrate, also known as arsenic pentoxide hydrate, is a chemical compound with the formula As2O5·xH2O. It is a hydrated form of arsenic pentoxide and is known for its high toxicity and strong oxidizing properties. This compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Arsenic(V) oxide hydrate can be synthesized through the oxidation of arsenic trioxide (As2O3) with a strong oxidizing agent such as nitric acid (HNO3). The reaction typically involves dissolving arsenic trioxide in nitric acid, followed by evaporation to obtain arsenic pentoxide, which is then hydrated to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced by the controlled oxidation of arsenic trioxide using air or oxygen at elevated temperatures. The resulting arsenic pentoxide is then hydrated to obtain the desired compound. This process ensures high purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Arsenic(V) oxide hydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other substances to their higher oxidation states.
Reduction: It can be reduced to arsenic trioxide or elemental arsenic under specific conditions.
Substitution: It can participate in substitution reactions, where one or more of its oxygen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sulfur dioxide or hydrogen gas can be used.
Substitution: Reagents like halogens or sulfur compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Products include higher oxidation state compounds of the reacting substance.
Reduction: Products include arsenic trioxide and elemental arsenic.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Arsenic(V) oxide hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on biological systems, particularly its toxicity and potential therapeutic uses.
Medicine: Research is ongoing into its potential use in treating certain types of cancer, leveraging its toxic properties to target cancer cells.
Industry: It is used in the production of glass, ceramics, and as a wood preservative.
Mecanismo De Acción
The mechanism of action of arsenic(V) oxide hydrate involves its ability to interfere with cellular processes. It can inhibit the function of enzymes by binding to their active sites, disrupting metabolic pathways. This compound can also induce oxidative stress by generating reactive oxygen species, leading to cell damage and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- Arsenic trioxide (As2O3)
- Arsenic acid (H3AsO4)
- Sodium arsenate (Na3AsO4)
- Arsenic sulfide (As2S3)
Uniqueness
Arsenic(V) oxide hydrate is unique due to its high oxidation state and strong oxidizing properties. Compared to arsenic trioxide, it is more reactive and can participate in a wider range of chemical reactions. Its hydrated form also makes it more versatile in certain applications, particularly in aqueous environments.
Propiedades
InChI |
InChI=1S/As2O5.H2O/c3-1(4)7-2(5)6;/h;1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIWZGKXZLITBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[As](=O)O[As](=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2H2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.86 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030364-99-8, 12044-50-7 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1030364-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ARSENIC(V) OXIDE HYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
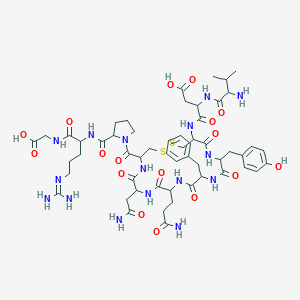
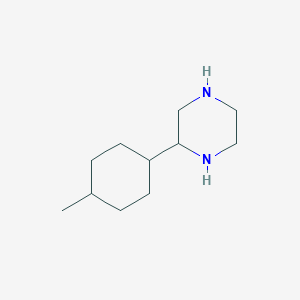

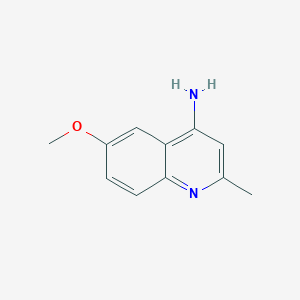
![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)

![N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B10421.png)
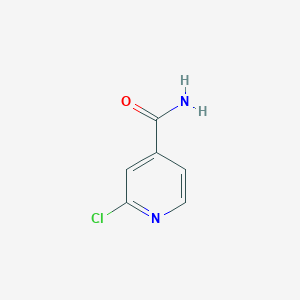

![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)

